molecular formula C15H22ClNO5 B13728804 2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride CAS No. 35158-66-8

2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride

Katalognummer: B13728804
CAS-Nummer: 35158-66-8
Molekulargewicht: 331.79 g/mol
InChI-Schlüssel: KNXCWOWISGDPQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride is a chemical compound with a complex structure that includes a morpholine ring, an ethyl group, and a methoxyphenoxy group. This compound is often used in experimental and research settings due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrogen bromide or boron tribromide to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents to dissolve the reactants and control the reaction environment. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in the formation of new ether or ester compounds .

Wissenschaftliche Forschungsanwendungen

2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride
  • 2-morpholin-4-ium-2-ylethyl 2-(4-methoxyphenoxy)acetate;chloride

Uniqueness

Compared to these similar compounds, 2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride has unique properties due to the position of the methoxy group on the phenoxy ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and effects .

Eigenschaften

CAS-Nummer

35158-66-8

Molekularformel

C15H22ClNO5

Molekulargewicht

331.79 g/mol

IUPAC-Name

2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride

InChI

InChI=1S/C15H21NO5.ClH/c1-18-12-3-2-4-13(9-12)21-11-15(17)20-7-5-14-10-16-6-8-19-14;/h2-4,9,14,16H,5-8,10-11H2,1H3;1H

InChI-Schlüssel

KNXCWOWISGDPQK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC=C1)OCC(=O)OCCC2C[NH2+]CCO2.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.